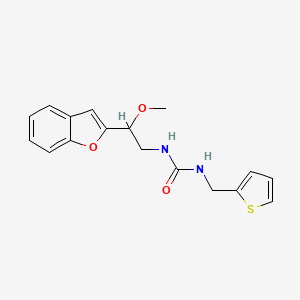

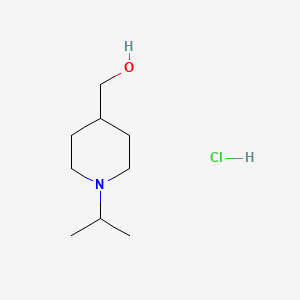

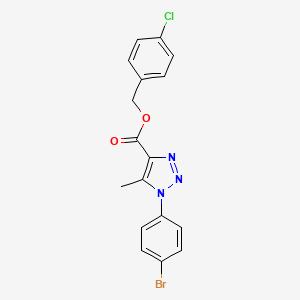

![molecular formula C15H13N5O5S3 B2583048 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 307505-01-7](/img/structure/B2583048.png)

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,3,4-thiadiazole ring, which is a type of heterocycle, and a sulfamoyl group attached to a phenyl ring . The presence of these groups suggests that this compound could have a variety of potential biological activities.

Molecular Structure Analysis

The molecular structure of a compound is responsible for its physical and chemical properties, as well as its biological activity. The 1,3,4-thiadiazole moiety in the compound is a heterocyclic ring containing two nitrogen atoms and one sulfur atom . This ring is known to contribute to a wide range of biological activities.Wissenschaftliche Forschungsanwendungen

Diuretic Activity and Nucleus Analysis

The compound's nucleus, 1,3,4-thiadiazole, is a part of heterocyclic ring systems with potential diuretic applications. It showed significant increases in both water and electrolyte excretion compared to controls, indicating its potential as a diuretic agent. This finding contributes to understanding the pharmacological properties and applications of the compound in medical science (Ergena et al., 2022).

Enzyme Inhibition for Therapeutic Applications

The compound's derivatives have been studied as carbonic anhydrase inhibitors. These derivatives showed efficacy against cytosolic and membrane-bound carbonic anhydrase isozymes, indicating their potential in treating conditions like glaucoma and epilepsy. Particularly, they demonstrated potent inhibitory effects against carbonic anhydrase isozymes involved in aqueous humor secretion in the eye and were effective in lowering intraocular pressure in animal models, suggesting their use in glaucoma treatment (Barboiu et al., 2000; Masereel et al., 2002).

Anticancer and Anticonvulsant Properties

Some derivatives of this compound have been found to exhibit anticancer and anticonvulsant properties. The presence of the thiadiazole nucleus, along with specific substitutions, has shown promise in cancer chemotherapy and seizure control in animal models, indicating the compound's potential in developing treatments for these conditions (Shapiro et al., 1957; Masereel et al., 2002).

Anti-inflammatory and Antihypertensive Activity

Compounds containing the 1,3,4-thiadiazole nucleus have also been synthesized and tested for anti-inflammatory and antihypertensive activities. These compounds demonstrated potential therapeutic effects in animal models, providing a basis for further exploration of their use in treating inflammatory conditions and hypertension (Doria et al., 1986; Alam et al., 2010).

Wirkmechanismus

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide

is a compound with a versatile thiadiazole ring that has been widely studied in medicinal chemistry . Here is an overview of its mechanism of action:

Target of Action

Thiadiazole-containing compounds are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Mode of Action

It’s known that thiadiazole-containing compounds can cross cellular membranes and exert a broad spectrum of biological activities .

Biochemical Pathways

Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

Numerous thiadiazole derivatives have been revealed to display anticancer activities in various in vitro and in vivo models .

Eigenschaften

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O5S3/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWQKTVQYYQGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

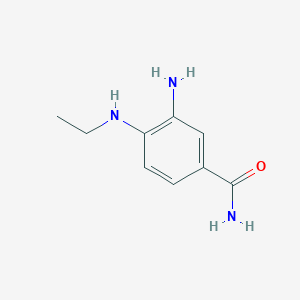

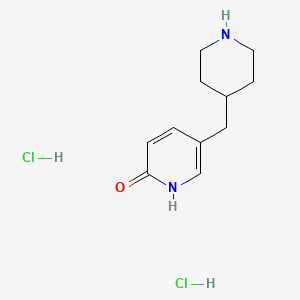

![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)

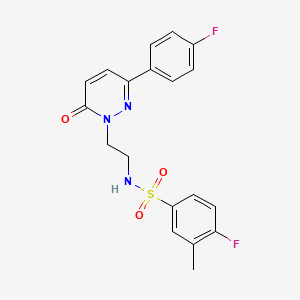

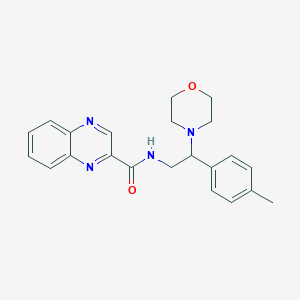

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)

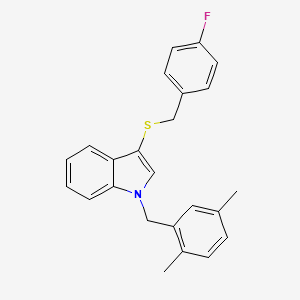

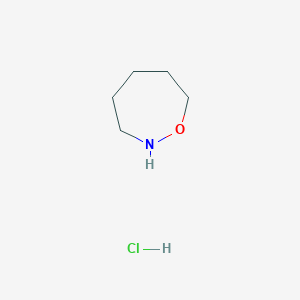

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2582971.png)

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)